![molecular formula C8H15NaO2 B7790523 CID 14047](/img/structure/B7790523.png)
CID 14047
Overview
Description
CID 14047 is a useful research compound. Its molecular formula is C8H15NaO2 and its molecular weight is 166.19 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemically induced dimerization (CID) is a valuable tool for studying biological processes. It offers control over protein function with precision and spatiotemporal resolution, which is useful in signal transduction studies and in elucidating membrane and protein trafficking (Voss, Klewer, & Wu, 2015).
CID, specifically collision-induced dissociation, plays a critical role in the identification of proteins from cells and tissues. This technique can lead to the discovery of biomarkers for disease states and is crucial for drug target discoveries (Pevsner et al., 2007).
PROTAC-CID systems, a development in gene regulation and editing, have been designed for inducible gene regulation in mammalian cells. These systems enable fine-tuning of gene expression and have applications in transient genome manipulation (Ma et al., 2023).
CID is instrumental in resolving problems in cell biology. It helps in understanding lipid second messengers and small GTPases, aiding the exploration of the "signaling paradox" (DeRose, Miyamoto, & Inoue, 2013).
In agriculture, CID, specifically carbon isotope discrimination, is used to improve water use efficiency and productivity of crops like barley under varying environmental conditions (Anyia et al., 2007).
Novel chemical inducers of protein dimerization have been developed for reversible control of protein localization in living cells, enhancing the study of cellular events like cell signaling networks (Aonbangkhen et al., 2018).
properties
IUPAC Name |
sodium;2-propylpentanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2.Na/c1-3-5-7(6-4-2)8(9)10;/h7H,3-6H2,1-2H3,(H,9,10);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEQFSUDEHCCHBT-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(CCC)C(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NaO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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